molecular formula C15H10O9S B3053893 Luteolin 7-sulfate CAS No. 56857-57-9

Luteolin 7-sulfate

Cat. No.: B3053893
CAS No.: 56857-57-9
M. Wt: 366.3 g/mol
InChI Key: NTLSJCCPWSJISD-UHFFFAOYSA-N
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Description

Luteolin 7-sulfate is a member of flavones.
This compound is a natural product found in Fuchsia procumbens, Bixa orellana, and other organisms with data available.

Biochemical Analysis

Biochemical Properties

Luteolin 7-sulfate plays a crucial role in biochemical reactions, particularly in the modulation of gene expression and enzyme activity. It interacts with several key biomolecules, including cAMP-responsive element binding protein (CREB) and microphthalmia-associated transcription factor (MITF) . These interactions lead to the attenuation of tyrosinase (TYR) gene expression, resulting in decreased melanin synthesis . Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In murine melanoma B16-F10 cells and primary human epidermal melanocytes, this compound has been shown to reduce melanin synthesis by inhibiting the expression of TYR and MITF at both mRNA and protein levels . It also attenuates the phosphorylation of CREB, which is stimulated by forskolin . These actions contribute to its antimelanogenic effects, making it a potential candidate for treating hyperpigmentation disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CREB and MITF-mediated signaling pathways . By inhibiting the phosphorylation of CREB, this compound reduces the transcriptional activity of MITF, leading to decreased TYR expression and melanin synthesis . Additionally, this compound may exert its effects through antioxidant mechanisms, neutralizing ROS and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antimelanogenic and antioxidant properties in both in vitro and in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, this compound may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to antioxidant defense and melanin synthesis . It interacts with enzymes such as TYR and CREB, modulating their activity and influencing metabolic flux . Additionally, this compound may affect the levels of various metabolites, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects . The compound’s distribution is influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . Understanding the precise localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O9S/c16-9-2-1-7(3-10(9)17)13-6-12(19)15-11(18)4-8(5-14(15)23-13)24-25(20,21)22/h1-6,16-18H,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLSJCCPWSJISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315982
Record name Luteolin 7-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56857-57-9
Record name Luteolin 7-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56857-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin 7-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteolin 7-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does luteolin 7-sulfate exert its antimelanogenic effect?

A1: this compound primarily targets the melanin synthesis pathway by inhibiting tyrosinase (TYR) expression. This inhibition occurs through the suppression of both the mRNA and protein levels of TYR [, ]. Furthermore, this compound disrupts the signaling cascade responsible for TYR expression by attenuating the phosphorylation of cAMP-responsive element binding protein (CREB) and subsequently reducing microphthalmia-associated transcription factor (MITF) expression []. This combined action effectively reduces melanin production.

Q2: What is the source and structural characterization of this compound?

A2: this compound has been isolated from various sources, including the marine plant Phyllospadix iwatensis Makino [, ] and the seagrass Chrysopogon aciculatis []. While its exact spectroscopic data may vary slightly depending on the source and extraction method, its presence is typically confirmed through techniques like UPLC-MS and 1H-NMR spectroscopy [, ].

Q3: How does this compound compare to luteolin in terms of toxicity and antimelanogenic activity?

A3: In studies using murine melanoma B16-F10 cells, this compound demonstrated lower toxicity compared to luteolin []. This suggests a potential advantage of the sulfated form in terms of safety. Both compounds exhibit antimelanogenic properties, but further research is needed to directly compare their efficacy.

Q4: Has the presence of this compound been observed in other organisms, and if so, does it vary?

A4: Yes, this compound has been identified in the seagrass Zostera noltei. Interestingly, the concentration of this compound, along with other sulfated flavonoids, can vary significantly depending on the collection date and location of the Zostera noltei []. This suggests potential environmental influences on the production and accumulation of this compound in this species.

Q5: Are there any studies on the in vivo efficacy of this compound for antimelanogenic activity?

A5: While in vitro studies have demonstrated the antimelanogenic effects of this compound in cellular models [], further research, particularly in vivo studies using animal models, is needed to fully evaluate its efficacy, safety profile, and potential for therapeutic applications in humans.

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